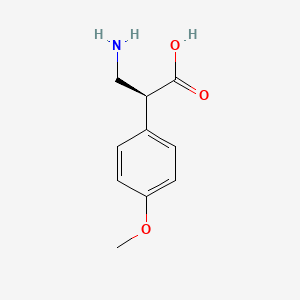

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARIUONFSONQNP-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-3-amino-2-(4-methoxyphenyl)propanoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid derivative. While a specific CAS number for this precise isomer remains elusive in readily accessible databases, this guide will delve into the synthesis, properties, and applications of the broader class of α-aryl-β-amino acids, with a focus on the structural motif of the topic compound. This information is critical for researchers in medicinal chemistry and drug development who are exploring novel scaffolds for therapeutic agents.

Introduction: The Significance of α-Aryl-β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. Their incorporation into peptides and small molecules can confer unique conformational constraints and resistance to enzymatic degradation, making them valuable building blocks in drug discovery. The presence of an aryl group at the α-position, as in the case of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, introduces further structural diversity and potential for specific interactions with biological targets. These compounds are of significant interest for their potential applications in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

Physicochemical Properties and Identification

Due to the absence of a specific CAS number for (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, this section will discuss the general properties of related α-aryl-β-amino acids and provide data for structurally similar compounds to infer the likely characteristics of the title molecule.

Table 1: Physicochemical Data of Structurally Related Amino Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | 65555-88-6 | C₁₁H₁₅NO₃ | 209.25 | α-methyl and α-amino substitution.[3] |

| 3-Amino-2-(4-methoxybenzyl)propanoic acid | 682803-14-1 | C₁₁H₁₅NO₃ | 209.24 | Isomer with benzyl substitution at C2. |

| (S)-2-Amino-2-(4-methoxyphenyl)acetic acid | 24593-4-8 | C₉H₁₁NO₃ | 181.19 | α-amino acid with a 4-methoxyphenyl group.[4] |

| 3-(4-methoxyphenyl)-beta-alanine | 5678-45-5 | C₁₀H₁₃NO₃ | 195.22 | Isomer with amino group at C3 and aryl group at C3.[5] |

The chemical properties of amino acids are largely determined by their functional groups: the acidic carboxyl group, the basic amino group, and the variable side chain.[6][7][8] The presence of the 4-methoxyphenyl group in the title compound is expected to impart a degree of lipophilicity. The stereochemistry at the C2 position, designated as (S), is a critical determinant of its biological activity and interaction with chiral biological macromolecules.

Synthesis of α-Aryl-β-Amino Acids: A Methodological Overview

The stereoselective synthesis of α-aryl-β-amino acids is a challenging yet crucial aspect of their application in drug development. Several synthetic strategies have been developed to achieve this, often involving asymmetric synthesis or the resolution of racemic mixtures.

A common approach involves the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral centers. Another strategy is the catalytic asymmetric hydrogenation of a suitable prochiral precursor.

A Generalized Synthetic Approach:

One potential synthetic route to α-aryl-β-amino acids involves a multi-step process that could be adapted for the synthesis of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid. A representative, though not specific, synthesis is the preparation of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, which involves the condensation of a substituted benzaldehyde with benzoylglycine to form an azlactone, followed by hydrolysis and reduction.[9][10]

Experimental Protocol: Illustrative Synthesis of a β-Aryl-α-Amino Acid Derivative

This is a generalized protocol and would require optimization for the specific target molecule.

-

Azlactone Formation: A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) is condensed with an N-acylglycine (e.g., benzoylglycine) in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate. The reaction mixture is heated to drive the condensation and cyclization to form the azlactone.

-

Hydrolysis and Reduction: The resulting azlactone is then subjected to hydrolysis under basic conditions to open the ring and form an α,β-unsaturated acid. Subsequent reduction of the double bond and the imine functionality, for instance, using a reducing agent like Raney nickel, would yield the racemic β-aryl-α-amino acid.

-

Chiral Resolution: The racemic mixture can then be resolved into its enantiomers using a chiral resolving agent or through enzymatic resolution to isolate the desired (2S) isomer.

Diagram 1: Generalized Synthetic Pathway for α-Aryl-β-Amino Acids

A generalized workflow for the synthesis of α-aryl-β-amino acids.

Applications in Drug Development and Research

The structural features of α-aryl-β-amino acids make them attractive scaffolds in medicinal chemistry. The aryl group can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the β-amino acid backbone provides a unique conformational template.

-

Antimicrobial Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[1]

-

Anticancer Candidates: The same class of compounds is being explored for their potential as anticancer agents, with some derivatives demonstrating the ability to reduce cancer cell viability and migration.[2]

-

Anti-inflammatory Drugs: 2-Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis and evaluation of novel amino acid derivatives in this class continue to be an active area of research.[11]

-

EP3 Receptor Antagonists: Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective EP3 receptor antagonists, which have potential applications in various therapeutic areas.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid and its analogs. While specific toxicity data for the title compound is unavailable, general guidelines for handling solid amino acid derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it in a sealed container.

Conclusion

References

-

Bioorganic & Medicinal Chemistry. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7209. [Link]

-

Pharmaceutical Chemistry Journal. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

-

The Medical Biochemistry Page. (2025). Biochemical Properties of Amino Acids. [Link]

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]

-

Chemical properties of amino acids. (n.d.). [Link]

-

Edge Hill University. (n.d.). Structural, physical and chemical properties of amino acids: workbook. [Link]

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

-

ChemSynthesis. (2025). 3-(4-methoxyphenyl)-beta-alanine. [Link]

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid 95% | CAS: 65555-88-6 | AChemBlock [achemblock.com]

- 4. (S)-2-Amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Biochemical Properties of Amino Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. figshare.edgehill.ac.uk [figshare.edgehill.ac.uk]

- 9. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [rjmseer.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-(4-methoxyphenyl)-beta-alanine structure and properties

Technical Whitepaper: -(4-Methoxyphenyl)- -alanine

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

-(4-Methoxyphenyl)-In drug discovery, this compound serves as a stable surrogate for phenylalanine or tyrosine, offering resistance to proteolytic degradation while maintaining specific side-chain orientations required for ligand-receptor binding. This guide outlines its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry.

Physicochemical Profile

The positioning of the 4-methoxyphenyl group at the

| Property | Data / Description |

| IUPAC Name | 3-amino-2-(4-methoxyphenyl)propanoic acid |

| Common Name | |

| CAS Number | 15032-51-6 |

| Molecular Formula | |

| Molecular Weight | 211.22 g/mol |

| Stereochemistry | Exists as (R) and (S) enantiomers; (S)-isomer often preferred for peptidomimetics mimicking L-amino acids. |

| Solubility | Soluble in water (zwitterionic form), dilute acid/base; limited solubility in non-polar organics (e.g., hexane). |

| pKa Values (Est.) | |

| Melting Point | 235–240 °C (Decomposition; varies by crystal form/salt). |

Structural Isomerism Distinction

It is vital to distinguish this compound from its

-

Target (

-sub): -

Isomer (

-sub):

Synthetic Methodologies

The synthesis of

Protocol A: The Cyanoacetate Route (Scalable & Cost-Effective)

This pathway utilizes commercially available phenylacetonitrile derivatives to generate the core skeleton before reducing the nitrile to the primary amine.

Mechanism:

-

Carbethoxylation: 4-Methoxyphenylacetonitrile is treated with diethyl carbonate and base to form the

-cyano ester. -

Hydrogenation: The nitrile group is reduced to a primary amine using Raney Nickel or Pd/C.

-

Hydrolysis: The ester is hydrolyzed to the free acid.

Step-by-Step Protocol:

-

Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Diethyl carbonate (1.5 eq), Sodium ethoxide (1.2 eq), Ethanol (solvent).

-

Carbethoxylation:

-

Reflux 4-methoxyphenylacetonitrile with diethyl carbonate and NaOEt in anhydrous ethanol for 4–6 hours.

-

Acidify workup to isolate Ethyl 2-cyano-2-(4-methoxyphenyl)acetate .

-

Checkpoint: Verify intermediate via IR (Nitrile peak at ~2250 cm⁻¹).

-

-

Hydrogenation:

-

Dissolve the intermediate in Ethanol/Acetic Acid (10:1).

-

Add catalyst (10% Pd/C or Raney Ni).

-

Hydrogenate at 50–60 psi

for 12 hours. -

Filter catalyst and concentrate to yield Ethyl 3-amino-2-(4-methoxyphenyl)propanoate .

-

-

Hydrolysis:

-

Reflux the amino ester in 6M HCl for 4 hours.

-

Cool to 0°C; the product often precipitates as the hydrochloride salt.

-

Recrystallize from Water/Ethanol.

-

Visualization: Synthetic Pathway

Caption: Figure 1. Synthesis of

Pharmaceutical Applications & Biological Logic[1][2][3]

4.1 Peptidomimetics and Foldamers

-

Mechanism: The extra methylene group (

) in the backbone increases the number of rotatable bonds, but the -

Application: Design of antimicrobial peptides (AMPs) that evade host proteases but disrupt bacterial membranes.

4.2 Integrin Inhibitors

The 4-methoxyphenyl moiety mimics the tyrosine side chain found in the RGD (Arg-Gly-Asp) sequence, a common recognition motif for integrins.

-

Target:

and -

Utility: Incorporation of this scaffold into cyclic peptides or small molecules can block angiogenesis in tumor models.

4.3 Metabolic Stability

The primary amine at the

Visualization: Structural Logic in Peptidomimetics

Caption: Figure 2. Impact of

Analytical Characterization

To validate the synthesis of

| Technique | Expected Signature |

| ¹H NMR (D₂O/DCl) | |

| ¹³C NMR | Distinct carbonyl peak (~175 ppm), Methanol carbon (~55 ppm), |

| Mass Spectrometry | ESI-MS ( |

| IR Spectroscopy | Broad OH stretch (2500–3300 cm⁻¹, carboxylic acid), Carbonyl stretch (1700–1720 cm⁻¹). |

References

-

PubChem. (2024).[1] Compound Summary: 3-amino-2-phenylpropanoic acid (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

- Juaristi, E. (2005). Enantioselective Synthesis of -Amino Acids. Wiley-VCH. (Authoritative text on -amino acid synthesis methodologies).

- Seebach, D., et al. (2004).

beta2-amino acid 4-methoxy-phenylalanine derivative

Topic:

Executive Summary

The incorporation of

This guide details the technical specifications, synthesis, and application of the

Part 1: Structural Significance & Pharmacochemistry[2]

The vs. Architecture

In standard

-

-homo-residues: Side chain on

-

-homo-residues: Side chain on

The

The 4-Methoxy-Phenylalanine Moiety (Tyr(Me))

Replacing Tyrosine with 4-Methoxy-Phenylalanine (

-

H-Bond Deletion: Removes the H-bond donor capability of the phenolic -OH, testing the necessity of this interaction in ligand binding.

-

Lipophilicity Enhancement: Increases

, potentially improving blood-brain barrier (BBB) permeability for CNS targets (e.g., opioid receptors).[] -

Metabolic Armor: The methyl ether blocks Phase II conjugation (glucuronidation/sulfation) at the phenol, extending half-life.[]

Part 2: Asymmetric Synthesis Protocol

The most robust route to enantiopure

Synthetic Workflow (Graphviz)

Figure 1: Stereoselective synthesis of Fmoc-protected

Detailed Methodology

Reagents:

-

Auxiliary: (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).[]

-

Electrophile: 4-Methoxybenzyl bromide (PMB-Br).[]

-

Base: LiHMDS (Lithium hexamethyldisilazide).[]

-

Rearrangement: DPPA (Diphenylphosphoryl azide).[]

Step-by-Step Protocol:

-

Auxiliary Attachment: React succinic anhydride with the lithiated Evans auxiliary to form the N-acylated succinate mono-ester.

-

Diastereoselective Alkylation (The Critical Step):

-

Cool the N-acyl oxazolidinone (in THF) to -78°C.

-

Add LiHMDS (2.1 eq) to generate the Z-enolate.[] The lithium cation chelates between the carbonyl oxygens, locking the conformation.

-

Add 4-methoxybenzyl bromide slowly. The auxiliary shields one face, forcing the electrophile to attack from the opposite side.

-

Checkpoint: Verify diastereomeric ratio (dr) via

-NMR.[] Expect >95:5 dr.[]

-

-

Hydrolysis: Cleave the chiral auxiliary using

(generated in situ from -

Curtius Rearrangement:

-

Treat the free carboxylic acid with DPPA and TEA in toluene/t-butanol at reflux.[]

-

Mechanism:[][3][4][5][6] The acid converts to an acyl azide

isocyanate (with retention of stereochemistry) -

Result: The carboxyl group becomes the amine.[7] The original ester group (from step 1) remains as the C-terminus.[]

-

-

Final Protection Exchange: Deprotect Boc (TFA) and reprotect with Fmoc-OSu to yield Fmoc-

-Tyr(Me)-OH suitable for SPPS.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating

Coupling Specifications

| Parameter | Standard | Recommendation | |

| Coupling Reagent | HBTU / DIC | HATU / HOAt | HATU is required to drive the reaction despite steric hindrance.[] |

| Reaction Time | 30-60 min | 2-4 Hours | Double coupling is mandatory.[] |

| Base | DIPEA (2-4 eq) | TMP (2,4,6-Collidine) | Use weaker bases (Collidine) to prevent epimerization of the sensitive |

| Monitoring | Kaiser Test | Chloranil Test | Kaiser test can be false-negative for secondary amines; Chloranil is more sensitive.[] |

Racemization Control System

The

-

Rule 1: Never pre-activate the

-AA for more than 2 minutes before adding to the resin. -

Rule 2: Use Sym-collidine instead of DIPEA during the coupling of the

residue. -

Rule 3: Avoid elevated temperatures (>40°C) during this specific coupling cycle.

Part 4: Characterization & Quality Control

Analytical Data Profile

-

-NMR (400 MHz, DMSO-d6): Look for the diagnostic ABX system of the

-

HPLC (Chiral): Use a Chiralpak AD-H or OD-H column.[] Mobile phase: Hexane/IPA (90:10).[] Ensure ee > 98%.

-

Mass Spectrometry: ESI-MS

.[]

Structural Validation (Foldamers)

To verify the induction of 12-helix structures in the final peptide:

-

Circular Dichroism (CD): A characteristic minimum at ~205 nm and maximum at ~220 nm indicates 12-helix formation.[]

Part 5: References

-

Seebach, D., et al. (2004).[][8] "

-Amino Acids: Syntheses, Occurrence in Natural Products, and Components of -

Steer, D. L., et al. (2002).[] "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link -

Juaristi, E., & Soloshonok, V. (2005).[] Enantioselective Synthesis of

-Amino Acids. Wiley-VCH.[] Link -

Lelais, G., & Seebach, D. (2004).[][8] "

-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of -

Arvidsson, P. I., et al. (2001).[] "On the polymerization of

-amino acids." ChemBioChem. Link

Sources

- 1. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. jocpr.com [jocpr.com]

- 5. EP0376218B1 - Racemization free attachment of amino acids to solid phase - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. ethz.ch [ethz.ch]

chiral beta-amino acid building blocks for medicinal chemistry

Title: Chiral

Executive Summary

The incorporation of chiral

Structural Significance & Pharmacological Advantages[2][3][4][5]

The primary driver for utilizing

Metabolic Stability and Protease Resistance

Endogenous proteases and peptidases are evolved to recognize and cleave

Foldamers and Secondary Structure

-peptides can adopt well-defined secondary structures known as "foldamers."[3][4] UnlikeFigure 1: Proteolytic Resistance Mechanism

Caption: Comparative mechanism of protease interaction showing the failure of proteolytic enzymes to cleave the

Synthetic Methodologies: A Comparative Analysis

Accessing enantiopure

Table 1: Comparison of Synthetic Routes to Chiral

| Methodology | Mechanism | Key Reagents | Scalability | Enantioselectivity (ee) |

| Arndt-Eistert | Homologation of | Diazomethane, Ag(I) catalyst | Low (Safety concerns) | High (Retains stereocenter) |

| Mannich Reaction | Asymmetric addition to imines | Chiral catalyst, Silyl enol ethers | Medium | Variable (>90% with optimization) |

| Asymmetric Hydrogenation | Reduction of | Rh/Ru-chiral phosphine ligands | High | Excellent (>95%) |

| Biocatalysis (Transaminase) | Enzymatic amine transfer | Very High (Green) | Superior (>99.9%) |

Case Study: Sitagliptin (Januvia®)

The synthesis of Sitagliptin, a DPP-4 inhibitor for Type 2 diabetes, is the gold standard for industrial

Figure 2: The Biocatalytic Route to Sitagliptin

Caption: The biocatalytic transamination cycle converting pro-sitagliptin ketone to Sitagliptin using an engineered enzyme and isopropylamine as the amine donor.[7]

Experimental Protocols

Protocol A: Biocatalytic Synthesis of a -Amino Acid (General Transaminase Method)

Based on the principles of the Sitagliptin process [1].

Reagents:

-

Substrate:

-Keto ester or ketone (10 mM) -

Enzyme: Commercially available

-Transaminase (e.g., Codexis ATA screening kit) -

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

-

Amine Donor: Isopropylamine (1 M) or Alanine (with LDH/GDH recycling system)

-

Buffer: 100 mM Potassium Phosphate, pH 7.5

Procedure:

-

Preparation: Dissolve the substrate in DMSO (5% v/v final concentration).

-

Buffer Mix: Prepare the phosphate buffer containing 1 mM PLP and the amine donor (Isopropylamine). Adjust pH to 7.5.

-

Initiation: Add the enzyme powder (lyophilized lysate, ~10 mg/mL) to the buffer mix.

-

Reaction: Add the substrate solution to the enzyme mixture. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Quenching: Stop the reaction by adding acetonitrile (1:1 v/v) or adjusting pH to <2 with HCl.

-

Analysis: Centrifuge to remove protein precipitate. Analyze the supernatant via chiral HPLC to determine conversion and enantiomeric excess (ee).

Protocol B: Modified Arndt-Eistert Homologation (Lab Scale)

For generating

Reagents:

-

N-Protected

-amino acid (Boc- or Fmoc-) -

Isobutyl chloroformate

-

Diazomethane (generated in situ or using TMS-diazomethane as a safer alternative)

-

Silver benzoate (catalyst)

Procedure:

-

Mixed Anhydride Formation: Dissolve the N-protected amino acid in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min.

-

Diazoketone Synthesis: Add diazomethane (ether solution) carefully. Allow warming to RT. Isolate the

-diazoketone. -

Wolff Rearrangement: Dissolve the diazoketone in methanol (or water/dioxane). Add silver benzoate (0.1 eq) and triethylamine.

-

Workup: The rearrangement expels

and forms the

Future Outlook

The field is moving toward de novo computational design of foldamers. By utilizing

References

-

Savile, C. K., et al. (2010).[8] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

-

Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen, 1995(7), 1217-1228. Link

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino acids: Versatile peptidomimetics.[][9][10] Current Medicinal Chemistry, 9(8), 811-822. Link

Sources

- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions | MDPI [mdpi.com]

- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]

- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) [pubs.rsc.org]

A Comparative Analysis of O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine: A Technical Guide for Researchers

In the landscape of drug discovery and chemical biology, the exploration of non-canonical amino acids offers a fertile ground for the development of novel therapeutic agents and research tools.[1][2] These structural analogs of proteinogenic amino acids provide unique steric and electronic properties that can modulate biological activity, enhance metabolic stability, and confer desirable pharmacokinetic profiles.[2][3] This in-depth technical guide provides a comprehensive comparison of two such non-canonical amino acids: O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine. While both molecules share a methoxy-substituted phenyl ring, their distinct core structures as α- and β-amino acids, respectively, dictate their divergent physicochemical properties and biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds.

Part 1: Physicochemical and Structural Distinction

A fundamental understanding of the physicochemical properties of these molecules is paramount for predicting their behavior in biological systems and for designing robust experimental protocols.

| Property | O-methyl-L-tyrosine | β-2-(4-methoxyphenyl)alanine |

| IUPAC Name | (S)-2-amino-3-(4-methoxyphenyl)propanoic acid | (S)-3-amino-3-(4-methoxyphenyl)propanoic acid |

| Synonyms | 4-Methoxy-L-phenylalanine, L-Tyr(Me)-OH | 3-(4-methoxyphenyl)-β-alanine |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol [1] | 195.22 g/mol |

| Structure | α-amino acid | β-amino acid |

| Chirality | Chiral center at the α-carbon | Chiral center at the β-carbon |

| Melting Point | 225-248 °C[1] | Not available |

| Solubility | Soluble in water | Expected to have some water solubility |

| pKa (approx.) | ~2.2 (carboxyl), ~9.2 (amino) | ~3.6 (carboxyl), ~10.2 (amino) |

The core distinction lies in the position of the amino group relative to the carboxyl group. In O-methyl-L-tyrosine, an α-amino acid, the amino group is attached to the carbon adjacent to the carboxyl group. In contrast, β-2-(4-methoxyphenyl)alanine is a β-amino acid, with the amino group on the second carbon from the carboxyl group. This seemingly subtle difference has profound implications for the molecule's conformation, reactivity, and interaction with biological targets.

Figure 1: 2D representation of the chemical structures.

Part 2: Synthesis and Characterization

The synthesis of these non-canonical amino acids requires distinct chemical strategies, reflecting their structural differences.

Synthesis of O-methyl-L-tyrosine

O-methyl-L-tyrosine is typically synthesized from L-tyrosine. The key step is the selective methylation of the phenolic hydroxyl group. A common method involves the protection of the amino and carboxyl groups of L-tyrosine, followed by methylation of the hydroxyl group and subsequent deprotection.[4][5]

Exemplary Protocol: Synthesis via N-Benzyloxycarbonyl Protection [5]

-

Protection: React L-tyrosine with benzyl chloroformate to yield N-benzyloxycarbonyl-L-tyrosine.

-

Methylation: Treat the protected tyrosine with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to selectively methylate the phenolic hydroxyl group.

-

Deprotection: Remove the benzyloxycarbonyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon) to yield O-methyl-L-tyrosine.[5]

Figure 2: Synthetic workflow for O-methyl-L-tyrosine.

Synthesis of β-2-(4-methoxyphenyl)alanine

The synthesis of β-amino acids often involves strategies like the Mannich reaction or the Arndt-Eistert homologation. A plausible route to β-2-(4-methoxyphenyl)alanine is a three-component Mannich-type reaction.[6][7][8]

Conceptual Protocol: Mannich-type Reaction

-

Imine Formation: React 4-methoxybenzaldehyde with a suitable source of ammonia (e.g., ammonium acetate) to form the corresponding imine in situ.

-

Nucleophilic Addition: React the in situ-generated imine with a nucleophile derived from a two-carbon component, such as a silyl enol ether of an acetate ester.

-

Hydrolysis: Hydrolyze the resulting ester to yield β-2-(4-methoxyphenyl)alanine.

Characterization

The successful synthesis and purity of both compounds must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column, to determine the enantiomeric excess.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Optical Rotation: To confirm the stereochemistry of the final product.[1]

Part 3: Comparative Biological Activity

The distinct structural features of O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine lead to different biological activities and potential therapeutic applications.

O-methyl-L-tyrosine: A Tyrosine Hydroxylase Inhibitor

The primary and well-documented biological activity of O-methyl-L-tyrosine is its role as an inhibitor of tyrosine hydroxylase.[1] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[9]

Mechanism of Action: O-methyl-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, competing with the endogenous substrate L-tyrosine for binding to the active site of the enzyme.[10][11] By blocking this crucial step, O-methyl-L-tyrosine effectively reduces the overall production of catecholamines.

Therapeutic Potential: Due to its ability to decrease catecholamine levels, O-methyl-L-tyrosine and its analogs have been investigated for the treatment of conditions characterized by excessive catecholamine production, such as pheochromocytoma and certain movement disorders.[1] It is also a valuable research tool in neuroscience to study the role of catecholamines in various physiological and pathological processes.[1]

Figure 3: Inhibition of the catecholamine biosynthesis pathway.

β-2-(4-methoxyphenyl)alanine: A Potential Modulator of GPCRs and Other Targets

While specific biological data for β-2-(4-methoxyphenyl)alanine is limited, its identity as a β-amino acid suggests a different spectrum of potential activities compared to its α-amino acid counterpart. β-amino acids are known to adopt stable secondary structures and are often more resistant to enzymatic degradation than α-amino acids, making them attractive scaffolds in medicinal chemistry.[2][3][12]

Potential Biological Targets:

-

G-Protein Coupled Receptors (GPCRs): Many β-amino acid-containing peptides and small molecules act as agonists or antagonists of GPCRs.[2] The methoxyphenyl group in β-2-(4-methoxyphenyl)alanine could facilitate interactions with various GPCRs, including those that bind to aromatic ligands.

-

Enzyme Inhibition: While not a direct analog of a proteinogenic amino acid, the structure could still allow for inhibition of various enzymes, potentially through non-competitive or allosteric mechanisms.

-

Ion Channels: The amino and carboxyl groups, along with the aromatic ring, could interact with ion channel proteins.

-

Neurotransmitter Receptors: Given its structural similarity to neurotransmitters like GABA and glycine, β-2-(4-methoxyphenyl)alanine could potentially interact with their receptors.[13]

The incorporation of β-amino acids into peptides can induce specific secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformations of natural peptides while offering enhanced stability.[2]

Part 4: Experimental Protocols for Biological Evaluation

To elucidate and compare the biological activities of these two compounds, a series of well-defined in vitro assays are essential.

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay[14]

This assay is crucial for quantifying the inhibitory potency of O-methyl-L-tyrosine and for assessing whether β-2-(4-methoxyphenyl)alanine exhibits any activity against this enzyme.

Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, L-[³H]-tyrosine, to L-[³H]-DOPA. The amount of product formed is quantified and compared between control and inhibitor-treated samples.

Materials:

-

Purified or partially purified tyrosine hydroxylase

-

L-[³H]-tyrosine

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) cofactor

-

Catalase, Dithiothreitol (DTT), Ferrous sulfate (FeSO₄)

-

Test compounds (O-methyl-L-tyrosine, β-2-(4-methoxyphenyl)alanine)

-

Trichloroacetic acid (TCA)

-

Activated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing buffer, catalase, DTT, FeSO₄, and BH4.

-

Add varying concentrations of the test compound or vehicle control to respective tubes.

-

Pre-incubate the mixture with the tyrosine hydroxylase enzyme for 10 minutes at 37°C.

-

Initiate the reaction by adding L-[³H]-tyrosine.

-

Incubate for 20 minutes at 37°C.

-

Terminate the reaction by adding TCA.

-

Add a slurry of activated charcoal to adsorb unreacted L-[³H]-tyrosine.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the L-[³H]-DOPA product, using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 4: Workflow for the tyrosine hydroxylase inhibition assay.

Protocol 2: GPCR Functional Assay (Calcium Mobilization)[15]

This assay can be used to screen for agonist or antagonist activity of β-2-(4-methoxyphenyl)alanine at a panel of GPCRs, particularly those coupled to the Gq signaling pathway.

Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration. This change can be detected using a calcium-sensitive fluorescent dye.

Materials:

-

Cell line expressing the target GPCR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Test compound (β-2-(4-methoxyphenyl)alanine)

-

Known agonist and antagonist for the target GPCR (positive and negative controls)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

-

Baseline Reading: Measure the baseline fluorescence of the cells.

-

Agonist Test: Inject varying concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

-

Antagonist Test: Pre-incubate the cells with varying concentrations of the test compound before injecting a known agonist at its EC₅₀ concentration. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

-

Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Part 5: Concluding Remarks and Future Directions

This guide has elucidated the fundamental differences between O-methyl-L-tyrosine and β-2-(4-methoxyphenyl)alanine, stemming from their α- and β-amino acid scaffolds. O-methyl-L-tyrosine is a well-characterized inhibitor of tyrosine hydroxylase with clear applications in neuroscience and potential therapeutic uses. In contrast, the biological profile of β-2-(4-methoxyphenyl)alanine is largely unexplored, but its structure as a β-amino acid suggests it may possess unique pharmacological properties, particularly as a modulator of GPCRs, with enhanced metabolic stability.

For drug development professionals, O-methyl-L-tyrosine represents a tool for modulating catecholamine signaling. The future for this compound lies in the development of more potent and selective analogs and in further exploring its therapeutic potential in a wider range of neurological and psychiatric disorders. For β-2-(4-methoxyphenyl)alanine, the path forward involves a comprehensive screening campaign against a diverse panel of biological targets to uncover its primary mechanism(s) of action. Its potential for increased proteolytic resistance makes it an attractive candidate for peptide-based drug design.

The comparative analysis presented here underscores the vast potential of non-canonical amino acids in expanding the chemical space for drug discovery. A thorough understanding of their distinct properties, as detailed in this guide, is essential for harnessing their full therapeutic potential.

References

-

Głowacka, I. E., & Wójcik, P. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(3), 234–238. [Link]

-

C&EN. Cas no 6230-11-1 (O-Methyl-L-tyrosine). [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2014). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. ResearchGate. [Link]

-

PrepChem. Synthesis of O-methyl-L-tyrosine. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. ResearchGate. [Link]

-

Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]

-

Funel, C., & Schmidt, B. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

-

Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

-

PubChem. Metyrosine. [Link]

-

Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

-

van Rijn, R. M., Harvey, J. H., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]

-

bioRxiv. AgAnt: A computational tool to assess Agonist/Antagonist mode of interaction. [Link]

-

Chiroblock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

PubMed. Efficient synthesis of beta-hydroxy-alpha-amino acid derivatives via direct catalytic asymmetric aldol reaction of alpha-isothiocyanato imide with aldehydes. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Lee, S., & Kim, D. (2021). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. BMC Bioinformatics, 22(1), 1-11. [Link]

-

Lee, S., et al. (2023). AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. PMC. [Link]

-

Choi, I., et al. (2010). Bayesian model for the classification of GPCR agonists and antagonists. Journal of chemical information and modeling, 50(10), 1835-1843. [Link]

-

Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

-

Wisdomlib. Beta-alanine metabolism: Significance and symbolism. [Link]

-

Cambridge University Press. The assay of tyrosine hydroxylase (Chapter 3) - Imaging Dopamine. [Link]

-

Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. PMC. [Link]

-

Jaqua, D. C., et al. (2014). Inhibition and Covalent Modification of Tyrosine Hydroxylase by 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite. PMC. [Link]

-

Wikipedia. β-Alanine. [Link]

-

PubChem. O-Methyl-L-Tyrosine. [Link]

-

PubMed. Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. [Link]

-

Good, C. H., et al. (2021). Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation. PMC. [Link]

-

Patsnap. What is the mechanism of Metyrosine? [Link]

- Google Patents.

-

PLoS One. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

-

MDPI. Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. [Link]

-

Biology LibreTexts. 6.4: Enzyme Inhibition. [Link]

-

ResearchGate. Synthesis of tyrosine homologues and O-methyl derivatives. [Link]

-

MDPI. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 9. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. β-Alanine - Wikipedia [en.wikipedia.org]

Introduction: The Emergence of β-Amino Acids in Modern Drug Discovery

An In-Depth Technical Guide to (2S)-alpha-Aryl-beta-Amino Acids: Structure, Synthesis, and Application

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. While alpha-amino acids form the fundamental backbone of life's proteins, their non-proteinogenic counterparts, β-amino acids, have garnered significant attention as powerful building blocks in drug development.[1][2][3] These structures, characterized by a two-carbon separation between their amino and carboxyl termini, introduce unique conformational properties and metabolic stability into peptide-based therapeutics.[4][5]

This guide focuses specifically on the (2S)-alpha-aryl-beta-amino acid scaffold. This subclass is distinguished by a stereochemically defined center at the α-carbon and the presence of an aromatic group, a combination that imparts significant structural and functional advantages. They serve as critical components in peptidomimetics, foldamers, and a variety of bioactive small molecules, offering solutions to challenges such as poor enzymatic stability and ill-defined secondary structures in therapeutic peptides.[2][6][7]

Part 1: Core Chemical Structure and Properties

Stereochemistry and Conformational Landscape

The defining feature of a β-amino acid is the placement of the amino group on the β-carbon, adjacent to the α-carbon which bears the carboxyl group. In (2S)-alpha-aryl-beta-amino acids, the stereochemistry at the α-carbon is fixed in the 'S' configuration. This precise spatial arrangement is crucial for molecular recognition and biological activity.

The additional methylene unit in the backbone grants β-amino acids greater conformational flexibility compared to their α-amino acid cousins.[8][9] This flexibility is not random; it is significantly influenced by the substituents. The bulky aryl group at the α-position sterically restricts the rotation around the Cα-Cβ bond (torsion angle θ) and the N-Cβ bond (torsion angle φ), guiding the molecule or a peptide segment into predictable, folded conformations.[10] This property is exploited in the design of "foldamers"—synthetic oligomers that mimic the secondary structures of natural peptides, such as helices and turns.[7][8] For instance, the introduction of a 3-aryl substituted morpholino-β-amino acid has been shown to stabilize a PPII-like helix conformation.[7]

Caption: Core structure of a (2S)-alpha-aryl-beta-amino acid.

Physicochemical and Spectroscopic Characteristics

Like their α-amino acid counterparts, β-amino acids are crystalline solids that typically exist as zwitterions, leading to high melting points and complex solubility profiles in aqueous solutions.[11][12] A key spectroscopic feature of α-aryl-β-amino acids is conferred by the aromatic ring. This moiety absorbs ultraviolet (UV) light, a property that is invaluable for the quantification of these molecules and the proteins or peptides into which they are incorporated using spectroscopy.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the three-dimensional structures and conformational preferences of these molecules in solution.[13][15]

Part 2: Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids presents a significant challenge, demanding precise control over stereochemistry.[1][16] Several robust strategies have been developed to access the (2S)-alpha-aryl-beta-amino acid scaffold.

Overview of Key Synthetic Strategies

| Synthetic Strategy | Starting Materials | Key Reagents / Catalyst | Stereocontrol | Advantages | Limitations |

| Asymmetric Conjugate Addition | α,β-Unsaturated esters (e.g., cinnamates), Aminating agents | Chiral Lewis acids, Copper-hydride complexes with chiral ligands.[17] | Catalyst/ligand-controlled enantioselectivity. | High efficiency, readily available starting materials. | May require specific substrate templates (e.g., oxazolidinones).[17] |

| Pd-Catalyzed C-H Arylation | α-Amino acid derivatives (e.g., Alanine), Aryl iodides | Palladium catalyst, Pyridine-type ligand, Auxiliary directing group.[18][19] | Auxiliary-controlled diastereoselectivity. | High functional group tolerance, direct C-H functionalization.[18] | Requires installation and removal of an auxiliary group. |

| Arndt-Eistert Homologation | N-protected α-amino acids | Diazomethane, Silver benzoate (Wolff rearrangement).[20] | Substrate-controlled (retention of stereochemistry). | Classical, well-established method for chain extension. | Use of hazardous diazomethane, potential for racemization.[20] |

Featured Protocol: Palladium-Catalyzed β-C(sp³)–H Arylation

This modern approach provides a powerful and versatile route to complex β-aryl α-amino acids from simple precursors like alanine.[19][21] The strategy relies on a removable auxiliary that directs a palladium catalyst to selectively activate a specific C-H bond at the β-position for coupling with an aryl iodide.

Causality of Experimental Choices:

-

Auxiliary (e.g., N-methoxyamide, 2-(2-pyridyl)ethylamine): This group is temporarily installed on the amino acid's carboxyl function. Its purpose is twofold: it acts as a chelating directing group, positioning the palladium catalyst in close proximity to the target β-C-H bonds, and it prevents unwanted side reactions at the carboxyl group.

-

Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) is the active catalyst that performs the C-H activation step, forming a palladacycle intermediate.

-

Ligand (e.g., Pyridine-type ligand): The ligand is crucial for overcoming limitations of the auxiliary, promoting the desired reaction pathway, and enabling the arylation of both primary and secondary C-H bonds.[18] It modulates the reactivity and stability of the palladium center.

-

Oxidant (e.g., Ag₂CO₃): The reaction is a catalytic cycle that requires an oxidant to regenerate the active Pd(II) species from the Pd(0) formed after the reductive elimination step.

Step-by-Step Methodology:

-

Auxiliary Installation: The starting α-amino acid (e.g., N-protected alanine) is coupled with the chosen auxiliary (e.g., N-methoxylamine) using standard peptide coupling reagents (e.g., EDC, HOBt).

-

C-H Activation/Arylation: To a solution of the amino acid-auxiliary conjugate (1.0 equiv.) and the desired aryl iodide (1.5 equiv.) in a suitable solvent (e.g., t-AmylOH), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), ligand (e.g., 3-aminopyridine, 30 mol%), and oxidant (e.g., Ag₂CO₃, 2.0 equiv.) are added.

-

Reaction Execution: The reaction mixture is sealed and heated (e.g., to 110 °C) for a specified period (e.g., 12-24 hours) until completion, monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

-

Auxiliary Cleavage: The purified product is subjected to hydrolysis (e.g., with aqueous HCl) to cleave the auxiliary and liberate the final β-aryl-α-amino acid product.

Caption: From core structure to therapeutic application.

Conclusion

(2S)-alpha-aryl-beta-amino acids represent a cornerstone of modern medicinal chemistry. Their unique combination of a stereodefined center, a conformationally influential aryl group, and a proteolytically stable β-amino acid backbone provides a powerful toolkit for addressing long-standing challenges in drug design. As synthetic methodologies for their creation become more efficient and versatile, the integration of these valuable building blocks into next-generation therapeutics will undoubtedly continue to expand, paving the way for more stable, potent, and selective drugs.

References

-

Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines - ACS Publications. (2005, March 22). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

-

Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. (2015, July 27). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. (2025, July 8). University of Sheffield. Retrieved February 23, 2026, from [Link]

-

Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate | Journal of the American Chemical Society. (2019, January 9). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

-

Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer | Organic Letters. (2020, July 30). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Scientific Research Publishing. Retrieved February 23, 2026, from [Link]

-

Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

(PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. (2016, January 12). ResearchGate. Retrieved February 23, 2026, from [Link]

-

25.3: Physical and Spectroscopic Properties - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris. (2017, October 16). Hilaris Publisher. Retrieved February 23, 2026, from [Link]

-

Conformations of Beta-Amino Acid Residues in Peptides: X-ray Diffraction Studies of Peptides Containing the Achiral Residue 1-aminocyclohexaneacetic Acid, beta3,3Ac6c - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

2.4 Spectroscopic Properties of Amino Acids | BS1005 / CM1051: Biochemistry I - Bookdown. (n.d.). Bookdown. Retrieved February 23, 2026, from [Link]

-

ChemInform Abstract: Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011, April 6). Fakulta chemickej a potravinárskej technológie STU v Bratislave. Retrieved February 23, 2026, from [Link]

-

Accurate structures and spectroscopic parameters of α,α-dialkylated α-amino acids in the gas-phase: a joint venture of DFT and wave-function composite methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. (2024, June 24). BioAscent. Retrieved February 23, 2026, from [Link]

-

SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS | Journal of the American Chemical Society - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

-

Biological activity of alpha-alkyl-amino acids - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Synthesis of b-Ar-b-Ar′-a-amino acids via sequential C(sp 3 )-H arylations in one pot. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews. (2005, July 19). American Chemical Society Publications. Retrieved February 23, 2026, from [Link]

-

Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. (n.d.). Chiroblock. Retrieved February 23, 2026, from [Link]

-

Amino acid structure and classifications (article) - Khan Academy. (n.d.). Khan Academy. Retrieved February 23, 2026, from [Link]

-

How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? - Quora. (2017, February 12). Quora. Retrieved February 23, 2026, from [Link]

-

26.2: Structures of Amino Acids - Chemistry LibreTexts. (2023, January 28). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Structural features of α-amino acid, β²and β³-amino acids. - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmsl.cz [mmsl.cz]

- 5. quora.com [quora.com]

- 6. Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2.4 Spectroscopic Properties of Amino Acids | BS1005 / CM1051: Biochemistry I [bookdown.org]

- 14. Khan Academy [khanacademy.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Properties of β2-Amino Acid Residues: From Synthesis to Application

Abstract

β-Amino acids represent a pivotal class of non-natural building blocks that have fundamentally expanded the toolkit of medicinal chemists and biomolecular engineers. Among these, β2-amino acids—distinguished by the placement of the side chain on the carbon adjacent to the carbonyl group—offer unique stereochemical and conformational properties. This guide provides an in-depth exploration of the core principles governing the conformation of β2-amino acid residues. We will traverse the landscape of their stereoselective synthesis, delve into the multi-technique analytical workflows required for their structural elucidation, and examine their profound impact on peptide secondary structure. Finally, we will connect these fundamental properties to their practical applications in drug development, where the introduction of β2-residues can confer enhanced metabolic stability and enable the design of potent, structurally-defined peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique architectural features of β2-amino acids to engineer next-generation therapeutics.

Introduction to β-Amino Acids: The Significance of the β2-Scaffold

The rational design of bioactive molecules hinges on the precise control of three-dimensional structure. While α-amino acids are the canonical building blocks of life, their inherent conformational tendencies and susceptibility to proteolysis can limit their therapeutic potential. β-Amino acids, featuring an additional carbon in their backbone, introduce a level of structural and functional diversity that addresses these limitations.

Differentiating α, β2, and β3-Amino Acids

The fundamental difference between α- and β-amino acids is the length of the backbone separating the amino and carboxyl groups. Within the β-amino acid family, the distinction between β2 and β3 isomers is based on the position of the side chain (R-group). This seemingly subtle architectural change has profound implications for the molecule's conformational preferences.

-

α-Amino Acid: The side chain is attached to the α-carbon (Cα), the same carbon that bears the amino group.

-

β2-Amino Acid: The side chain is attached to the Cα, which is adjacent to the carbonyl group.[1]

-

β3-Amino Acid: The side chain is attached to the β-carbon (Cβ), which is adjacent to the amino group.[1][2]

The extra carbon atom in the β-amino acid backbone increases conformational flexibility compared to their α-amino acid counterparts.[2] This flexibility, combined with the specific steric constraints imposed by the side chain position, dictates the secondary structures that oligomers of these residues can adopt.

The "Foldamer" Concept: Why β-Peptides Adopt Stable Secondary Structures

Oligomers composed of β-amino acids, known as β-peptides, are a prominent class of "foldamers"—unnatural polymers that adopt discrete, predictable conformations reminiscent of protein secondary structures.[3][4] Unlike many short α-peptides which are often disordered in solution, β-peptides can form stable helices, sheets, and turns even with a small number of residues.[3][4] This stability arises from a combination of factors, including the backbone's intrinsic propensity to form intramolecular hydrogen bonds and the steric influence of the side chains, which restricts conformational freedom and guides the folding process. This inherent stability makes β-peptides exceptionally valuable as scaffolds for mimicking the bioactive surfaces of proteins.

Unique Contribution of the β2-Residue

The placement of the side chain at the Cα position in β2-residues has intriguing and distinct effects on peptide structure compared to the more commonly studied β3-residues.[3] Theoretical studies suggest that β2-containing structures may be energetically somewhat less stable than their β3 counterparts, hinting at different conformational landscapes.[2] Experimentally, the incorporation of β2-residues can be helix-destabilizing relative to β3-residues, though this effect is highly context-dependent, varying with the identity of the side chain and its position within the sequence.[5] However, this modulation of conformation is not a disadvantage; rather, it provides a powerful tool for fine-tuning the structure and recognition properties of α/β-peptides designed to interact with specific biological targets.[5]

Stereoselective Synthesis of β2-Amino Acid Building Blocks

The utility of β2-amino acids in drug development is predicated on their availability as enantiomerically pure building blocks. However, their synthesis presents a significant challenge, primarily due to the difficulty of creating the stereocenter at the Cα position, which is often a quaternary carbon in highly substituted analogues.[6][7] The development of stereoselective and economically viable synthetic routes is therefore a critical area of research.

The Synthetic Challenge

Unlike the synthesis of many β3-amino acids, which can often be derived from corresponding α-amino acids, the construction of β2-amino acids requires the formation of a C-C bond at the Cα position. This makes stereocontrol more complex than for their β3-counterparts.[3][6] A number of diastereoselective and, more desirably, enantioselective catalytic methods have been developed to address this challenge.

Key Synthetic Strategies

A variety of robust methods now provide access to a wide portfolio of chiral β2-amino acids. The choice of method is often guided by the desired side chain, scale, and stereochemistry.

| Synthetic Strategy | Core Mechanism | Advantages | Key Considerations |

| Asymmetric Mannich/Michael Reactions | Nucleophilic addition to an imine (Mannich) or α,β-unsaturated carbonyl (Michael).[3][8] | Stereo-selective C-C bond formation; versatile for diverse side chains. | Requires careful selection of chiral auxiliaries or catalysts. |

| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a C=C double bond in a precursor molecule.[6] | Highly efficient; readily available catalysts; scalable. | Substrate synthesis can be multi-step. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture.[6] | High enantiomeric excess (>98%); operates under mild, aqueous conditions. | Yield is limited to 50% for one enantiomer unless the unwanted one is racemized. |

| Photocatalysis & Oxidative Functionalization | Merging photocatalytic radical generation with oxidative steps to build the scaffold.[7] | Modular; provides access to highly congested quaternary centers. | Newer methodology; may require specialized equipment. |

Generalized Synthetic Workflow

The synthesis of a protected β2-amino acid suitable for solid-phase peptide synthesis (SPPS) typically follows a multi-step process involving the key stereoselective reaction, followed by functional group manipulations and purification.

Elucidating Conformation: A Multi-Technique Approach

Causality Behind the Multi-Technique Approach: Determining the three-dimensional structure of a β2-containing peptide is not a trivial task. The increased backbone flexibility can lead to a dynamic equilibrium of multiple conformations in solution. Consequently, no single experimental technique can provide a complete and unambiguous structural picture. Circular Dichroism (CD) offers a rapid, global assessment of secondary structure, but can be misleading as different structures may yield similar spectra.[9][10] Nuclear Magnetic Resonance (NMR) provides detailed information about through-bond and through-space connectivities in the solution state, but the resulting data represents an average over all populated conformations.[11] X-ray crystallography delivers a high-resolution snapshot of the peptide in the solid state, but this may not fully represent the conformational ensemble present in a biological milieu.[12] Finally, Molecular Dynamics (MD) simulations provide a theoretical framework to explore the conformational energy landscape and rationalize the experimental data.[4] Therefore, a synergistic combination of these methods is essential for a self-validating and comprehensive structural elucidation.

Solution-State Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for investigating peptide structure and dynamics in solution.[11] By analyzing correlations between nuclear spins, one can derive distance restraints (from Nuclear Overhauser Effects, NOEs) and dihedral angle restraints (from J-couplings) that define the peptide's conformation.

This protocol outlines the key steps for characterizing a novel β2-peptide using a suite of common 2D NMR experiments.[13]

-

Sample Preparation:

-

Dissolve the purified peptide (typically 1-5 mg) in an appropriate deuterated solvent (e.g., 9:1 H₂O/D₂O for observing amide protons, or D₂O to observe Hα protons).[13] The choice of solvent can influence conformation.

-

Adjust the pH to a desired value (e.g., 5.8) as this can affect the charge state of residues and overall structure.[14]

-

Transfer the solution to a high-quality NMR tube. A spectrometer with a field strength of ≥ 500 MHz is recommended for good signal dispersion.[13]

-

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to assess sample purity and concentration.

-

Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment. This establishes through-bond correlations and is critical for assigning protons to specific amino acid spin systems.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing the primary distance restraints for structure calculation.

-

If the peptide is isotopically labeled (e.g., with ¹⁵N), acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment to resolve amide signals.[13]

-

-

Data Processing and Interpretation:

-

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe) with Fourier transformation and phase correction.

-

Use the TOCSY spectrum to identify the unique spin systems for each residue.

-

Use the NOESY/ROESY spectrum to identify sequential (Hαᵢ-HNᵢ₊₁), medium-range, and long-range NOEs. These NOEs are hallmarks of specific secondary structures (e.g., helices are characterized by Hαᵢ-HNᵢ₊₃ or Hαᵢ-HNᵢ₊₄ NOEs).

-

Integrate the NOE cross-peaks to classify them as strong, medium, or weak, which correspond to upper-limit distance restraints (e.g., <2.5 Å, <3.5 Å, <5.0 Å).

-

Sources

- 1. Beta-peptide - Wikipedia [en.wikipedia.org]

- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 3. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Can one derive the conformational preference of a beta-peptide from its CD spectrum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta2-amino acids in the design of conformationally homogeneous cyclo-peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

A Researcher's Guide to β-Amino Acid Nomenclature: Distinguishing α- and β-Substitution

Abstract

β-Amino acids are crucial building blocks in medicinal chemistry and materials science, prized for their ability to form stable, well-defined secondary structures in peptides (β-peptides) and for their enhanced resistance to enzymatic degradation. As research into novel β-amino acid analogs expands, a precise and universally understood nomenclature is paramount. This technical guide provides an in-depth examination of the nomenclature for substituted β-amino acids, focusing on the critical distinction between α- and β-substitution. It offers a systematic approach for researchers, scientists, and drug development professionals to accurately name these compounds based on established conventions.

Introduction: The Significance of β-Amino Acids

Unlike their proteinogenic α-amino acid counterparts where the amino group resides on the α-carbon (C2), β-amino acids feature an amino group attached to the β-carbon (C3) of a carboxylic acid. This seemingly minor structural shift imparts significant and advantageous properties, including the ability to form unique helical structures and a pronounced resistance to proteolysis, making them highly attractive for the development of novel therapeutics and biomaterials. The precise placement of substituents on the β-amino acid backbone—either on the α- or β-carbon—dramatically influences their chemical properties and biological activity. Therefore, a clear and unambiguous naming system is essential for effective scientific communication.

Foundational Principles of β-Amino Acid Nomenclature

While a single, universally accepted nomenclature for all β-amino acids remains a work in progress, two primary systems are widely used in scientific literature: systematic IUPAC names and semi-systematic names that emphasize the relationship to parent α-amino acids.

-

Systematic (IUPAC) Nomenclature: This is the most rigorous method. The carboxylic acid is the principal functional group, and its carbon is designated as C1. The carbon chain is numbered sequentially from this point. The amino group's position is indicated by its number (e.g., 3-amino), and any substituents are named and numbered accordingly. For example, the simplest β-amino acid, β-alanine, is systematically named 3-aminopropanoic acid.

-

Greek Letter Locants (α, β, γ): In a common and historical convention, Greek letters are used to denote the carbon atoms relative to the carboxyl group. The carbon adjacent to the carboxyl group (C2) is the α-carbon, the next is the β-carbon (C3), and so on.[1][2] This system is the foundation for distinguishing between α- and β-substituted β-amino acids.

It is important to note that for β-amino acids, the traditional L/D nomenclature used for α-amino acids is not applicable. Instead, the absolute stereochemistry at chiral centers is designated using the (R/S) system, with the position number included to avoid ambiguity (e.g., (3S)).[3]

Core Distinction: α-Substitution vs. β-Substitution

The location of the side chain on the carbon backbone is the defining feature that differentiates these two classes of substituted β-amino acids.

α-Substituted β-Amino Acids (β²-amino acids)

In this class, the substituent (side chain) is located on the α-carbon (C2) , the carbon atom situated between the carboxyl and amino-bearing carbons.[4] This substitution pattern is sometimes denoted with the designation β² .[4]

Example: (S)-2-Methyl-3-aminopropanoic acid

-